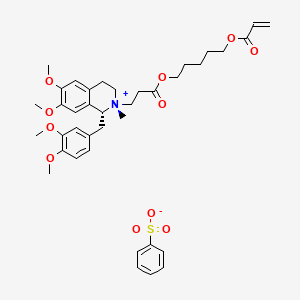

cis-Monoacrylate Atracurium Besylate

Description

Contextualization as a Related Substance and Degradation Product in Atracurium (B1203153) and Cisatracurium (B1209417) Chemistry

cis-Monoacrylate Atracurium Besylate is primarily recognized as a degradation product and a related substance in the chemistry of atracurium besylate and cisatracurium besylate. Atracurium itself is a mixture of ten stereoisomers, with cisatracurium being the single R-cis, R'-cis isomer, which constitutes approximately 15% of the mixture. Both atracurium and cisatracurium are susceptible to degradation through two primary pathways: Hofmann elimination and ester hydrolysis.

The formation of this compound is a direct consequence of the Hofmann elimination pathway. This is a chemical process that occurs spontaneously at physiological pH and temperature, leading to the breakdown of the parent molecule. The Hofmann elimination results in the formation of laudanosine (B1674548) and a monoquaternary acrylate (B77674) metabolite, which is this compound. While ester hydrolysis, facilitated by non-specific plasma esterases, also contributes to the degradation, the Hofmann elimination is the key pathway leading to the formation of the monoacrylate compound. ijbamr.comdntb.gov.uanih.gov

Significance in Pharmaceutical Impurity Profiling and Quality Control

The presence of impurities and degradation products in pharmaceutical formulations is a critical aspect of drug safety and efficacy. This compound is a well-documented impurity in both atracurium and cisatracurium drug products. As such, its detection, quantification, and control are paramount in pharmaceutical impurity profiling and quality control (QC) processes. synzeal.com

Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have established specific limits for this and other related substances. For instance, the USP monograph for atracurium besylate injection specifies a limit for the combined cis- and trans-isomers of the monoacrylate. univ-lille.fr Similarly, this compound is listed as "Cisatracurium EP Impurity O". synzeal.com The stringent control of these impurities is essential to ensure the quality and safety of the final drug product. Forced degradation studies are often conducted to intentionally produce these degradation products, which helps in the development and validation of stability-indicating analytical methods. biopharminternational.com

Overview of its Role in Synthetic and Degradative Pathways

In the degradative pathway , as mentioned, this compound is a primary product of Hofmann elimination. This non-enzymatic degradation is a key feature of atracurium and cisatracurium, allowing for their clearance to be largely independent of hepatic or renal function. The rate of this degradation is influenced by pH and temperature.

From a synthetic perspective , while not a desired product, the formation of this compound can be inferred as a potential byproduct. The synthesis of atracurium and cisatracurium often involves the use of acrylate precursors. For example, one synthetic route involves the reaction of (R)-tetrahydropapaverine with 1,5-pentanediol (B104693) diacrylate. epo.orggoogle.com Incomplete reactions or side reactions during the synthesis, particularly under conditions that might favor elimination reactions, could potentially lead to the formation of monoacrylate impurities. Therefore, rigorous purification steps, such as column chromatography, are often employed to separate the desired product from such impurities. epo.org

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound is driven by several objectives. A primary goal is the development of sensitive and specific analytical methods for its detection and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are extensively used for this purpose. dntb.gov.uaresearchgate.net

Furthermore, research focuses on understanding the precise mechanisms and kinetics of its formation through degradation pathways. By studying the factors that influence the rate of Hofmann elimination, researchers can gain insights into the stability of atracurium and cisatracurium under various conditions. This knowledge is crucial for optimizing formulation and storage conditions to minimize the formation of this and other degradation products. The availability of this compound as a reference standard is also essential for these analytical and research activities. synzeal.com

Detailed Research Findings

Academic and pharmaceutical research has yielded specific data regarding the identification and control of this compound.

Chromatographic Data:

High-performance liquid chromatography (HPLC) is the primary technique for separating and quantifying atracurium, cisatracurium, and their related impurities. In forced degradation studies of cis-cis atracurium besylate, the monoacrylate laudanosine besylate has been identified with a relative retention time (RRT) of 1.26 with respect to the main peak. researchgate.net The USP monograph for Atracurium Besylate Injection notes the relative retention times for the trans- and cis-isomers of the monoacrylate to be about 1.28 and 1.33, respectively, relative to the atracurium besylate cis-cis-isomer.

| Compound | Relative Retention Time (RRT) | Reference |

| monoacrylate laudanosine besylate | 1.26 | researchgate.net |

| trans-monoacrylate | ~1.28 | |

| cis-monoacrylate | ~1.33 |

This table is interactive. You can sort and filter the data.

Pharmacopeial Specifications:

Pharmacopeial monographs provide the official limits for impurities in pharmaceutical products. These specifications are crucial for ensuring the quality and safety of the drug.

| Pharmacopeia | Impurity Name | Specification Limit | Reference |

| USP | Combined cis- and trans-isomers of the monoacrylate | Not more than 3.0% | |

| EP | Cisatracurium Impurity O (cis-monoacrylate) | 2.5% | univ-lille.fr |

This table is interactive. You can sort and filter the data.

Properties

Molecular Formula |

C38H49NO11S |

|---|---|

Molecular Weight |

727.9 g/mol |

IUPAC Name |

benzenesulfonate;5-prop-2-enoyloxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C32H44NO8.C6H6O3S/c1-7-31(34)40-17-9-8-10-18-41-32(35)14-16-33(2)15-13-24-21-29(38-5)30(39-6)22-25(24)26(33)19-23-11-12-27(36-3)28(20-23)37-4;7-10(8,9)6-4-2-1-3-5-6/h7,11-12,20-22,26H,1,8-10,13-19H2,2-6H3;1-5H,(H,7,8,9)/q+1;/p-1/t26-,33-;/m1./s1 |

InChI Key |

OROOXZDLWOYLAH-HRDILIDUSA-M |

Isomeric SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)C=C.C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)C=C.C1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies

Synthetic Methodologies for cis-Monoacrylate Atracurium (B1203153) Besylate

While not typically the target molecule for synthesis, the formation of cis-Monoacrylate Atracurium Besylate is an inherent part of the production of atracurium and cisatracurium (B1209417). Its synthesis can be understood as an intermediate step or a byproduct of the main reaction sequence.

The formation of this compound occurs during the multi-step synthesis of atracurium besylate. The general synthetic route involves two key stages: a Michael addition followed by a quaternization reaction. The monoacrylate species arises from an incomplete reaction in the first stage.

A plausible synthetic pathway leading to the formation of this compound is as follows:

Michael Addition (Incomplete Reaction): The synthesis typically begins with the reaction of (R)-tetrahydropapaverine with 1,5-pentanediol (B104693) diacrylate. In an ideal reaction, one molecule of 1,5-pentanediol diacrylate reacts with two molecules of (R)-tetrahydropapaverine to form the bis-adduct. However, if the reaction does not go to completion, a mono-adduct is formed where only one of the acrylate (B77674) groups has reacted with a tetrahydropapaverine molecule. This mono-adduct is the precursor to this compound.

Quaternization (N-methylation): The subsequent step involves the quaternization of the tertiary amine groups of the tetrahydropapaverine moieties using an alkylating agent, typically methyl benzenesulfonate. When the mono-adduct from the previous step undergoes quaternization, it results in the formation of this compound.

A visual representation of this process highlights the formation of the monoacrylate as a result of a stoichiometric imbalance or incomplete reaction.

Several key intermediates are crucial in the synthesis of atracurium and, consequently, in the formation of this compound.

(R)-Tetrahydropapaverine: This chiral molecule is a foundational building block. The stereochemistry of the final product is determined by the stereochemistry of this starting material. It acts as the nucleophile in the Michael addition reaction.

1,5-Pentanediol Diacrylate: This molecule serves as the electrophilic linker, containing two reactive acrylate groups. The reaction of both of these groups with tetrahydropapaverine leads to the desired bis-quaternary ammonium (B1175870) salt structure of atracurium. When only one acrylate group reacts, it leads to the formation of the monoacrylate impurity.

Mono-adduct of Tetrahydropapaverine and 1,5-Pentanediol Diacrylate: This is the direct precursor to this compound. Its formation is a critical juncture that dictates the level of the monoacrylate impurity in the final product.

| Intermediate | Role in Synthesis |

| (R)-Tetrahydropapaverine | Chiral building block and nucleophile |

| 1,5-Pentanediol Diacrylate | Electrophilic linker |

| Mono-adduct | Direct precursor to the monoacrylate impurity |

The conditions of the Michael addition and the subsequent quaternization play a significant role in the yield of the desired product and the formation of impurities like this compound.

Solvents: Acetonitrile (B52724) is a commonly used solvent for the quaternization step. google.com

Catalysis: The Michael addition can be influenced by the presence of catalysts. While not always explicitly stated for atracurium synthesis, Michael additions of amines to acrylates can be promoted by various catalysts. rsc.org The quaternization step is typically carried out in the presence of an alkylating agent like methyl benzenesulfonate.

Temperature and Reaction Time: These parameters are critical for controlling the extent of the reaction. Insufficient reaction time or suboptimal temperature during the Michael addition can lead to a higher proportion of the mono-adduct, and consequently, a higher level of the cis-monoacrylate impurity.

| Parameter | Influence on Synthesis |

| Solvent | Affects solubility and reaction rates |

| Catalyst | Can influence the rate and selectivity of the Michael addition |

| Temperature | Affects reaction kinetics and extent of reaction |

| Reaction Time | Determines the completeness of the Michael addition |

This compound as a Synthetic Precursor or Intermediate

The primary context in which this compound is discussed in chemical literature is as an impurity and an intermediate in the synthesis of atracurium and its single isomer, cisatracurium.

The synthesis of atracurium besylate results in a mixture of ten isomers. wikipedia.org Cisatracurium besylate is the single (1R,1'R,2R,2'R) isomer, which is separated from this mixture. The formation of this compound is a consequence of the synthetic route employed. It is officially recognized as an impurity in pharmacopeial monographs for atracurium besylate injection. pharmacopeia.cn

The monoacrylate is formed when one molecule of tetrahydropapaverine reacts with one of the two acrylate groups on 1,5-pentanediol diacrylate, followed by N-methylation. This incomplete reaction can be due to several factors, including reaction kinetics, stoichiometry of the reactants, and the specific reaction conditions.

The synthesis of atracurium and cisatracurium is fraught with challenges related to stereoselectivity. Atracurium has four chiral centers, leading to the possibility of sixteen stereoisomers. Due to molecular symmetry, this number is reduced to ten.

The primary challenges include:

Control of Stereochemistry: Achieving the desired cis configuration at the two chiral centers on the tetrahydropapaverine rings is a significant hurdle. The reaction conditions can influence the ratio of cis and trans isomers formed.

Separation of Isomers: The resulting mixture of isomers, including the desired cis-cis isomer and other geometric isomers (cis-trans, trans-trans), as well as impurities like the monoacrylate, requires sophisticated chromatographic techniques for separation. researchgate.net High-performance liquid chromatography (HPLC) is often employed for this purpose.

Minimizing Impurity Formation: Controlling the reaction to minimize the formation of the monoacrylate and other side products is a key challenge in optimizing the synthesis for higher purity of the final active pharmaceutical ingredient.

The selective synthesis of this compound itself is not a goal of pharmaceutical manufacturing. Instead, the focus is on understanding its formation to better control and minimize its presence in the final drug product.

Preparation of Reference Standards for Analytical Applications

The quality control of cisatracurium besylate relies on the accurate identification and quantification of process-related impurities and degradation products. To achieve this, well-characterized reference standards of these impurities are essential for analytical method development, validation, and routine quality control (QC) applications. synzeal.comvenkatasailifesciences.comaxios-research.com The preparation of these standards, including this compound, involves targeted synthetic routes or isolation from forced degradation studies, followed by rigorous purification and characterization.

Synthetic Strategies for Related Impurities

The synthesis of atracurium-related impurities often mirrors the synthesis of the active pharmaceutical ingredient (API) itself, involving key intermediates and reaction steps that can be controlled to yield the desired impurity. The core strategy frequently involves the Michael addition of an acrylate derivative to a tetrahydropapaverine moiety, followed by esterification and quaternization steps. thieme-connect.comresearchgate.net

A key precursor in many synthetic pathways is (R)-tetrahydropapaverine. thieme-connect.comgoogle.com The synthesis of reference standards can be approached by reacting this intermediate with various acrylic esters and diols under controlled conditions to generate specific impurities. For instance, a general synthesis of atracurium intermediates involves reacting tetrahydropapaverine with methyl acrylate or ethyl acrylate. google.com A recent scalable synthesis of cisatracurium besylate involves a Michael addition reaction with tert-butyl acrylate to form a key intermediate, which is subsequently N-methylated and undergoes transesterification. thieme-connect.comresearchgate.net By manipulating the stoichiometry and reaction conditions of these steps, related substances like the monoacrylate derivative can be synthesized.

The table below outlines key reactants and intermediates involved in the synthesis of cisatracurium besylate, which are also pivotal in the targeted synthesis of its reference standards.

| Compound Name | Role in Synthesis | Relevant Reactions | Reference |

| (R)-Tetrahydropapaverine | Chiral starting material | Michael addition with acrylates | thieme-connect.comresearchgate.net |

| tert-Butyl acrylate | Reactant | Michael addition to (R)-Tetrahydropapaverine | thieme-connect.comresearchgate.net |

| Methyl acrylate | Reactant | Michael addition to tetrahydropapaverine | google.comquickcompany.in |

| 1,5-Pentanediol | Linker | Transesterification | thieme-connect.comgoogleapis.com |

| Methyl benzenesulfonate | Methylating agent | N-methylation (Quaternization) | thieme-connect.comgoogle.comgoogle.com |

Formation via Degradation

This compound is a known degradation product of atracurium and cisatracurium. researchgate.net The primary degradation pathways for atracurium besylate are Hofmann elimination and ester hydrolysis. researchgate.netnih.gov Hofmann elimination, a base-catalyzed elimination reaction, cleaves the ester linkages, resulting in the formation of laudanosine (B1674548) and a quaternary monoacrylate species. researchgate.net Therefore, a viable method for preparing the cis-monoacrylate reference standard is through the controlled, forced degradation of cisatracurium besylate under specific pH and temperature conditions. The resulting mixture can then be subjected to purification to isolate the desired monoacrylate compound.

Purification and Characterization

Regardless of the preparation method (direct synthesis or degradation), the purification of the target impurity is critical to ensure its suitability as a reference standard. High-purity standards are required for accurate analytical measurements. Preparative High-Performance Liquid Chromatography (HPLC) using a silica (B1680970) gel column is a commonly cited method for separating the various isomers and related substances of atracurium. quickcompany.ingoogleapis.com For instance, a patent describes the use of a dichloromethane, methanol, and benzenesulfonic acid mixture as the eluent for chromatographic separation. googleapis.com

Once isolated, the reference standard must be thoroughly characterized to confirm its identity and purity. This typically involves a suite of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): To determine purity and establish a chromatographic profile.

Mass Spectrometry (MS): To confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

The final, fully characterized compound, such as this compound, can then be used as a certified reference standard for the analysis of the API. axios-research.com

The table below lists this compound and other key impurities that necessitate the preparation of reference standards for the quality control of atracurium and cisatracurium besylate.

| Impurity Name | Common Designation | CAS Number | Molecular Formula | Reference |

| This compound | Cisatracurium EP Impurity O; Atracurium Impurity C1 | 155913-31-8 | C₃₈H₄₉NO₁₁S | axios-research.comchemicea.com |

| Laudanosine | Atracurium EP Impurity A | 24734-71-2 | C₂₁H₂₇NO₄ | venkatasailifesciences.com |

| (1R,2R)-2-(2-Carboxyethyl)-1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium | cis-Quaternary Acid | 1075727-04-6 | C₂₄H₃₂NO₆ | |

| (1R-cis)-Laudanosine N-oxide | C₂₁H₂₇NO₅ | |||

| Tetrahydropapaverine | 20847-92-1 | C₂₀H₂₅NO₄ | google.com |

Degradation Pathways and Chemical Stability Investigations

Formation of cis-Monoacrylate Atracurium (B1203153) Besylate via Hofmann Elimination

Hofmann elimination is a spontaneous, base-catalyzed chemical reaction that occurs at physiological pH and temperature. nih.govpatsnap.comld99.com This degradation process is independent of renal or hepatic function, as it is not reliant on enzymatic pathways within these organs. patsnap.comnih.gov The reaction involves the cleavage of the C-N bond, leading to the formation of an alkene. In the context of atracurium and cisatracurium (B1209417), this process breaks down the parent molecule into smaller, less complex compounds. patsnap.comresearchgate.net The reaction takes place in both plasma and tissue. nih.govnih.gov

The rate of Hofmann elimination is highly dependent on both pH and temperature. nih.govnih.gov An increase in either of these parameters accelerates the degradation process. Conversely, a decrease in pH (acidosis) or temperature slows the reaction. ld99.com For instance, studies have shown a 6.5-fold increase in the rate of cisatracurium degradation when the pH is raised from 6.4 to 7.8. nih.gov The stability of atracurium besylate is significantly improved by refrigeration, and it is recommended that solutions be stored under such conditions to minimize degradation. semanticscholar.org The degradation proceeds exponentially, and at a constant pH and temperature, the rate can also be influenced by the composition of the incubating solution, such as the type and concentration of buffer used. researchgate.netnih.govnih.gov

| Parameter | Effect on Hofmann Elimination Rate | Source |

|---|---|---|

| Increased pH (Alkalosis) | Accelerated | ld99.com |

| Decreased pH (Acidosis) | Slowed | ld99.com |

| Increased Temperature | Accelerated | nih.gov |

| Decreased Temperature (Refrigeration) | Slowed / Improved Stability | semanticscholar.org |

Role of Ester Hydrolysis in Subsequent Degradation Steps

While Hofmann elimination is the primary pathway for the initial breakdown of the parent compound, ester hydrolysis plays a crucial role in the subsequent degradation of the products formed. nih.govnih.gov For cisatracurium specifically, it does not appear to be directly degraded by ester hydrolysis. nih.gov Instead, this enzymatic process acts on the monoquaternary acrylate (B77674) that results from Hofmann elimination. nih.gov

Following the formation of the monoquaternary acrylate via Hofmann elimination, plasma esterases can hydrolyze this intermediate. nih.gov This enzymatic action leads to the formation of a monoquaternary alcohol. nih.gov The presence of the monoquaternary alcohol metabolite has been observed in human plasma during clinical studies with cisatracurium. nih.gov Another identified hydrolytic product is a monoquaternary acid. researchgate.netnih.gov Studies have shown that the amount of monoquaternary acid increases when atracurium or cisatracurium is incubated with esterase, confirming the role of this enzymatic pathway in the secondary degradation step. researchgate.netnih.gov

Stability Studies of cis-Monoacrylate Atracurium Besylate in vitro

In vitro stability studies of cisatracurium besylate solutions provide indirect information about the formation and presence of this compound. These studies consistently show that the stability of the parent compound is maintained for longer periods at lower temperatures. For example, cisatracurium besylate solutions at various concentrations in 5% dextrose or 0.9% sodium chloride are stable for at least 30 days when stored at 4°C. nih.gov However, significant degradation, and thus formation of degradation products like cis-monoacrylate, occurs at 23°C. nih.gov The United States Pharmacopeia (USP) monograph for cisatracurium besylate injection specifies acceptance criteria for degradation products, with the limit for cis-monoacrylate set at 2.5% of the cisatracurium base area. nih.gov In one stability study of a compounded cisatracurium solution, the concentration of the parent drug remained within a ±10% acceptance interval for 15 months when stored at 2 to 8 °C, after which the concentration fell below this limit. nih.gov

| Condition | Concentration | Vehicle | Stability Finding | Source |

|---|---|---|---|---|

| 4°C | 0.1, 2, or 5 mg/mL | 5% Dextrose Injection or 0.9% Sodium Chloride Injection | Stable for at least 30 days | nih.gov |

| 23°C | 0.1, 2, or 5 mg/mL | 5% Dextrose Injection or 0.9% Sodium Chloride Injection | Substantial drug losses observed | nih.gov |

| 2 to 8 °C | 10 mg/mL | Compounded Solution | Remained within ±10% of initial concentration for 15 months | nih.gov |

| 23°C | 2 mg/mL | Vials | Drug loss observed at 45 days | nih.gov |

| 23°C | 2 mg/mL | Plastic Syringes | Drug loss observed at 30 days | nih.gov |

Chemical Degradation under Various Conditions

This compound is primarily formed through Hofmann elimination, a non-enzymatic process that occurs at physiological pH and temperature. oup.com The stability of this monoacrylate is influenced by factors such as pH and temperature.

The degradation of atracurium, and by extension the presence and subsequent degradation of its monoacrylate, is temperature-dependent. Storage at refrigerated temperatures (around 4°C) significantly slows down the degradation process. nih.gov Conversely, exposure to room temperature (20°C) or higher accelerates the breakdown. nih.govnih.gov For instance, atracurium stored at room temperature for one, two, and three months retained 99%, 95%, and 92% of its initial strength, respectively. nih.gov This indicates that this compound would also be more rapidly formed and potentially degraded at elevated temperatures.

The pH of the solution is another critical factor. The Hofmann elimination that produces this compound is favored in alkaline conditions. Atracurium itself is formulated at an acidic pH (around 3.3) to ensure stability. nih.gov An increase in pH towards the physiological range (pH 7.4) significantly increases the rate of degradation. oup.com

The composition of the solution can also influence degradation rates. For example, the degradation of atracurium has been shown to be affected by the type of buffer and the presence of additives like glucose in the incubating solutions. researchgate.net

Table 1: Factors Influencing the Chemical Degradation of this compound Precursors

| Factor | Condition | Effect on Degradation |

| Temperature | Increased | Accelerates Hofmann elimination and subsequent degradation |

| Decreased (Refrigeration) | Slows degradation, enhancing stability | |

| pH | Alkaline | Promotes Hofmann elimination |

| Acidic | Inhibits Hofmann elimination, enhancing stability | |

| Solution Composition | Buffers and Additives | Can alter the rate of degradation |

Identification of Further Degradation Products of this compound

Following its formation via Hofmann elimination from atracurium or cisatracurium, this compound can undergo further degradation through two primary pathways:

Hofmann Elimination: The monoacrylate can undergo a second Hofmann elimination reaction. This process leads to the formation of a second molecule of laudanosine (B1674548). oup.com

Therefore, the key further degradation products identified from this compound are laudanosine and the monoquaternary alcohol . researchgate.netnih.gov Laudanosine is a major metabolite, with one molecule of atracurium ultimately yielding two molecules of laudanosine. oup.com Other degradation products, referred to as impurities in pharmacopeial monographs, have also been identified during stability studies of cisatracurium, including cis-quaternary acid and cis-quaternary alcohol. nih.gov

Table 2: Identified Further Degradation Products of this compound

| Degradation Product | Pathway of Formation |

| Laudanosine | Second Hofmann Elimination |

| Monoquaternary Alcohol | Ester Hydrolysis |

| Monoquaternary Acid | Further degradation of parent compound |

Comparative Degradation Kinetics with Parent Compounds (Atracurium, Cisatracurium)

The degradation of both atracurium and cisatracurium follows exponential kinetics. oup.com It has been observed that atracurium degrades faster than cisatracurium. oup.com The degradation of cisatracurium in human plasma at 37°C has a half-life consistent with Hofmann elimination. researchgate.net

The rate of degradation is significantly influenced by the stereochemistry of the parent molecule. Atracurium is a mixture of ten stereoisomers, while cisatracurium is a single isomer (1R-cis, 1'R-cis). This difference in isomeric composition contributes to the different degradation rates observed between the two parent compounds.

Table 3: Comparative Degradation Characteristics

| Compound | Primary Degradation Pathway | Relative Rate of Degradation | Key Degradation Products |

| Atracurium | Hofmann Elimination, Ester Hydrolysis | Faster | Laudanosine, Quaternary Monoacrylate, Quaternary Acid, Quaternary Alcohol |

| Cisatracurium | Hofmann Elimination, Ester Hydrolysis | Slower | Laudanosine, cis-Monoacrylate Atracurium, Monoquaternary Alcohol, Monoquaternary Acid |

| This compound | Hofmann Elimination, Ester Hydrolysis | Intermediate (part of the overall cascade) | Laudanosine, Monoquaternary Alcohol |

Stereochemical Analysis and Isomeric Purity

Importance of cis Isomerism in Atracurium (B1203153) and Cisatracurium (B1209417) Chemistry

Atracurium besylate is a complex mixture of ten stereoisomers, arising from four chiral centers within its structure. The therapeutic and adverse effects of atracurium are attributable to the combined actions of these various isomers. The development of cisatracurium besylate, a single isomer (1R-cis, 1'R-cis) of atracurium, represented a significant advancement in neuromuscular blocking therapy. Cisatracurium constitutes approximately 15% of the atracurium mixture but is estimated to be three to four times more potent than the parent mixture.

The enhanced potency of the cis-cis isomer is a key aspect of its clinical significance. Furthermore, cisatracurium is associated with a significantly lower propensity for histamine (B1213489) release compared to the isomeric mixture of atracurium, leading to greater cardiovascular stability. This improved safety profile is a direct consequence of isolating a single, pharmacologically advantageous isomer.

The degradation of both atracurium and cisatracurium occurs primarily through Hofmann elimination, a non-enzymatic process at physiological pH and temperature, and to a lesser extent, through ester hydrolysis. The stereochemistry of the individual isomers can influence the rate of Hofmann elimination. The isolation of the 1R-cis, 1'R-cis isomer in cisatracurium provides a more predictable degradation profile. Cis-Monoacrylate Atracurium Besylate is a degradation product of atracurium, and its stereochemistry is directly derived from the parent isomer from which it is formed.

Chiral Centers and Diastereomeric Considerations of this compound

Atracurium possesses four chiral centers, leading to the potential for sixteen stereoisomers. However, due to molecular symmetry, this number is reduced to ten. The chemical structure of atracurium contains two tetrahydroisoquinoline rings linked by a pentamethylene diacrylate chain. The chiral centers are located at the C-1 position of each tetrahydroisoquinoline ring and the quaternary nitrogen atoms.

The degradation of an atracurium isomer to a monoacrylate derivative involves the cleavage of one of the ester linkages and the elimination of one of the tetrahydroisoquinoline moieties. This process results in a molecule, this compound, which retains two of the original chiral centers from the parent molecule. Specifically, the chiral center at the C-1 position and the quaternary nitrogen of the remaining tetrahydroisoquinoline ring are preserved.

Consequently, this compound can exist as diastereomers, depending on the configuration of these remaining chiral centers. The specific diastereomer formed is dependent on the stereochemistry of the parent atracurium isomer that underwent degradation. For instance, the degradation of the 1R-cis, 1'R-cis isomer (cisatracurium) would be expected to yield a specific diastereomer of the monoacrylate. The presence of multiple chiral centers in this degradation product underscores the complexity of the stereochemical landscape of atracurium-related compounds.

Separation of Stereoisomers and Related Impurities

The separation of the various stereoisomers of atracurium and its related impurities, including this compound, presents a significant analytical challenge due to their structural similarity. Various chromatographic techniques have been developed to achieve this separation, with High-Performance Liquid Chromatography (HPLC) being the most widely employed method.

Key approaches for the separation of these stereoisomers include:

Chiral Stationary Phases (CSPs): Chiral HPLC columns are designed with a chiral selector incorporated into the stationary phase. These columns can directly separate enantiomers and diastereomers based on the differential interactions between the isomers and the chiral selector.

Reverse-Phase HPLC: This is a common technique used for the separation of atracurium isomers and their degradation products. By optimizing the mobile phase composition, gradient elution, and column temperature, it is possible to resolve the different stereoisomers. For example, a mixture of the (1R-cis, 1'R-cis), (1R-cis, 1'R-trans), and (1R-trans, 1'R-trans)-isomers of atracurium besylate can be resolved using reverse-phase HPLC.

Flash Chromatography: This technique has been utilized for the preparative separation of atracurium isomers, allowing for the isolation of the desired cis-cis isomer (cisatracurium) from the isomeric mixture.

The development of robust analytical methods is crucial for the quality control of atracurium and cisatracurium, enabling the accurate determination of isomeric purity and the quantification of related impurities such as this compound.

Below is an interactive data table summarizing the key stereochemical and analytical aspects discussed:

| Feature | Description | Relevance to this compound |

| Parent Compound | Atracurium Besylate | A mixture of 10 stereoisomers. |

| Single Isomer | Cisatracurium Besylate | The 1R-cis, 1'R-cis isomer of atracurium. |

| Chiral Centers in Atracurium | Four (C-1 on each tetrahydroisoquinoline ring and the two quaternary nitrogens). | This compound retains two of these chiral centers. |

| Degradation Pathway | Primarily Hofmann elimination and ester hydrolysis. | Formation of this compound occurs through these pathways. |

| Isomeric Purity | Critical for ensuring potency, safety, and stability. | The presence and quantity of this compound as an impurity must be controlled. |

| Separation Techniques | HPLC (Chiral and Reverse-Phase), Flash Chromatography. | These methods are used to separate and quantify atracurium isomers and related impurities. |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography stands as the cornerstone for the analysis of Atracurium (B1203153) Besylate and its associated compounds, including cis-Monoacrylate Atracurium Besylate. The complexity of Atracurium Besylate, which exists as a mixture of multiple stereoisomers, demands high-resolution separation techniques to distinguish between the main isomers and various process-related impurities and degradation products. researchgate.netsemanticscholar.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the routine analysis and quality control of Atracurium Besylate formulations. researchgate.net Reversed-phase HPLC methods are particularly prevalent, offering robust and reliable separation of the parent compound from its related substances. researchgate.netdavidpublisher.com

These methods typically utilize octadecylsilane (B103800) (ODS, C18) columns with a mobile phase composed of an organic modifier, such as acetonitrile (B52724) or methanol, and an aqueous buffer like potassium phosphate (B84403) or ammonium (B1175870) formate. davidpublisher.comingentaconnect.comresearchgate.net Gradient elution is often necessary to achieve a complete separation of all components, including the main geometric isomers (cis-cis, cis-trans, and trans-trans) and key impurities like Laudanosine (B1674548) and the monoacrylate compound, within a reasonable timeframe. ingentaconnect.comnih.gov Detection is commonly performed using a UV detector set at a wavelength of 280 nm. researchgate.netnih.gov The United States Pharmacopeia (USP) outlines specific HPLC methods for the assay and impurity determination of Atracurium Besylate, which include monitoring for the monoacrylate impurity. pharmacopeia.cn

| Stationary Phase | Mobile Phase Composition | Detection | Application |

|---|---|---|---|

| Octadecylsilane (ODS) | Acetonitrile / 0.1 M Phosphate Buffer (Gradient) | UV at 280 nm | Separation of cis-cis, cis-trans, and trans-trans isomers. researchgate.net |

| C18 Column (Reversed Phase) | Potassium Dihydrogen Phosphate, Methanol, Acetonitrile (50:30:20 v/v/v), pH 3.1 | UV at 280 nm | Stability-indicating determination in the presence of Laudanosine. davidpublisher.com |

| Octadecylsilane (C18) | Acetonitrile / Ammonium Formate (pH 5.2; 0.3 M) (50:50 v/v) | UV at 280 nm | Simultaneous determination of Cisatracurium (B1209417) Besylate and Propofol. nih.gov |

| Base-deactivated C18 (L1 packing) | Variable mixtures of Buffer (Potassium Phosphate, pH 3.1), Acetonitrile, and Methanol (Gradient) | UV at 280 nm | USP assay method for isomeric composition and purity. uspnf.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles to deliver faster and more efficient separations. nih.govresearchgate.net This technology is particularly advantageous for the impurity profiling of complex substances like Atracurium Besylate.

Research has demonstrated that a separation of Atracurium Besylate isomers requiring 30 minutes by a standard USP HPLC method can be accomplished in approximately one-third of the time using UPLC, while achieving superior resolution between the trans-trans, cis-trans, and cis-cis isomers. nih.gov A notable UPLC method employs a C18 stationary phase with 1.8 µm particles and a gradient of potassium phosphate buffer, acetonitrile, and methanol. researchgate.netnih.gov This approach is highly effective for rapid assay and degradation profiling, capable of resolving major degradants within an 8-minute run. In such separations, Laudanosine typically elutes early, while the monoquaternary acrylate (B77674) of Laudanosine Besylate (a monoacrylate impurity) elutes after the primary cis-cis isomer. nih.gov The speed and resolution of UPLC make it an invaluable tool for in-process control and stability studies. nih.gov

| Parameter | Conventional HPLC (USP Method) | UPLC Method |

|---|---|---|

| Column Dimensions | 250 mm x 4.6 mm | 50 mm x 4.6 mm nih.gov |

| Particle Size | 5 µm | 1.8 µm nih.gov |

| Approx. Analysis Time | 30 min nih.gov | 8 min nih.gov |

| Resolution (between isomers) | Adequate | Excellent (>2.4) nih.gov |

Given that Atracurium Besylate is a complex mixture of ten stereoisomers, chiral chromatography is indispensable for assessing its stereoisomeric purity. researchgate.netwikipedia.org This specialized technique can differentiate between enantiomers and diastereomers, which is critical as the biological activity can vary significantly between isomers.

Separations are achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. researchhub.com CSPs such as Lux Cellulose-3 and Cellulose tri-3, 5-dimethylphenycarbamate (CDMPC) have proven effective. researchhub.comlongdom.org For instance, a method using a Lux Cellulose-3 CSP with an acetonitrile and water mobile phase successfully separated the three main geometric isomer groups in under three minutes, demonstrating high efficiency. researchhub.com Alternatively, chiral selectors like sulfated β-cyclodextrin can be added to the mobile phase to induce separation on a standard achiral column. researchgate.netresearchhub.com The performance of chiral separations is highly dependent on experimental conditions, and factors including the organic modifier, buffer concentration, pH, and temperature must be carefully optimized to achieve the desired enantioselectivity. longdom.org

| Chiral Selector / Method | Mobile Phase | Key Findings |

|---|---|---|

| Lux Cellulose-3 (CSP) | Acetonitrile : Water (90:10, v/v) | Achieved separation of cis-cis, cis-trans, and trans-trans isomers within 3 minutes. researchhub.com |

| Cellulose tri-3, 5-dimethylphenycarbamate (CDMPC) (CSP) | Acetonitrile : Potassium Hexafluorophosphate (KPF6) (50:50, v/v) | Baseline separation of stereoisomers; separation influenced by pH, temperature, and buffer concentration. longdom.org |

| β-cyclodextrin sulphated sodium salt (Chiral Additive) | Acetonitrile : Methanol : Water : Ethyl Acetate : 1% Acetic Acid (5:2:1.5:1:0.5, by volume) | Thin Layer Chromatography (TLC) based chiral separation. researchhub.com |

Spectroscopic and Spectrometric Characterization

While chromatography is essential for separation, spectroscopic and spectrometric techniques are required for the definitive identification and structural confirmation of this compound and other related substances.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification of impurities and degradation products. nih.gov The mass spectrometer provides mass-to-charge ratio (m/z) data for the compounds eluting from the LC column, which serves as a highly specific identifier.

In the context of Atracurium analysis, LC-MS with electrospray ionization (ESI) has been used to identify products formed through Hofmann elimination and ester hydrolysis, which are the primary degradation pathways. nih.gov The structure of degradation products, such as Laudanosine, has been confirmed using mass spectrometry. davidpublisher.com This technique is invaluable for elucidating the structure of unknown peaks observed in a chromatogram during impurity profiling and for confirming the identity of specific compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules. It provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound. Although specific NMR data for this compound is not widely published, the technique's application is fundamental to its characterization.

By analyzing ¹H and ¹³C NMR spectra, scientists can map the atomic framework of the molecule. Coupled techniques, such as HPLC-NMR, are especially useful for analyzing complex mixtures. This approach has been applied to the Atracurium Besylate isomer mixture, demonstrating its capability to help identify structural isomers and enantiomers directly after their chromatographic separation. researchgate.net Therefore, NMR spectroscopy would be the primary tool for the unambiguous structural confirmation of isolated this compound.

UV/Vis Spectrophotometry in Detection

Ultraviolet/Visible (UV/Vis) spectrophotometry is a fundamental analytical technique widely employed in the characterization and quantification of this compound and other related substances in pharmaceutical analyses. This method is predicated on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

In the context of High-Performance Liquid Chromatography (HPLC), a UV/Vis detector is commonly coupled with the separation system to monitor the column effluent. For atracurium besylate and its related compounds, including this compound, detection is frequently performed at a wavelength of 280 nm. nih.govdavidpublisher.commdpi.comresearchgate.netresearchgate.netresearchgate.netthieme-connect.comuspnf.com This wavelength corresponds to an absorbance peak for cisatracurium and its primary degradation product, laudanosine. mdpi.com While another absorbance peak exists around 235 nm, the 280 nm wavelength is often preferred for its specificity. mdpi.comthieme-connect.com Some analytical methods have also utilized detection at 220 nm. researchgate.net

The selection of the detection wavelength is a critical parameter in method development, aiming to maximize the signal-to-noise ratio for the analytes of interest while minimizing interference from other components in the sample matrix. The consistent use of 280 nm across various validated methods underscores its suitability for achieving sensitive and reliable detection of this compound and other related impurities.

Beyond standard spectrophotometry, derivative spectrophotometry has also been explored for the analysis of atracurium besylate in biological matrices like human plasma. epa.gov This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help to resolve overlapping spectral bands and enhance the signal of minor components, thereby improving selectivity.

Impurity Profiling and Limit Testing in Pharmaceutical Formulations

Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification, characterization, and quantification of impurities in drug substances and finished products. nih.gov For atracurium besylate formulations, this process is particularly challenging due to the presence of multiple stereoisomers and the potential for degradation through processes like Hofmann elimination and ester hydrolysis. nih.govveeprho.com The primary degradation products include laudanosine and the monoquaternary acrylate intermediate. nih.govveeprho.com

Limit testing ensures that the levels of these impurities are below established safety thresholds. Regulatory bodies and pharmacopoeias, such as the United States Pharmacopeia (USP), provide specific acceptance criteria for various impurities in atracurium besylate injections. pharmacopeia.cnnih.gov These limits are established based on toxicological data and are essential for ensuring the safety and efficacy of the final pharmaceutical product.

The table below summarizes the USP acceptance criteria for key related substances in atracurium besylate injections. pharmacopeia.cnnih.gov

| Impurity | Relative Retention Time (vs. cis-cis-isomer) | Acceptance Criteria (% of Labeled Amount) |

| Acidic Compound | ~0.22 | Not more than 6.0% |

| Laudanosine | ~0.29 | Not more than 3.0% |

| Hydroxy Compound (trans- and cis-isomers) | ~0.44 and ~0.50 | Not more than 6.0% (combined) |

| Monoacrylate (trans- and cis-isomers) | ~1.28 and ~1.33 | Not more than 3.0% (combined) |

| Other Known Synthetic Impurities | - | Not more than 2.0% |

| Any Other Individual Impurity | - | Not more than 0.1% |

| Total Impurities | - | Not more than 15.0% |

This table is based on data from the United States Pharmacopeia monograph for Atracurium Besylate Injection. pharmacopeia.cn

Method Development and Validation for this compound Detection

The reliable detection and quantification of this compound as an impurity in pharmaceutical formulations necessitate the development and validation of robust analytical methods, primarily utilizing High-Performance Liquid Chromatography (HPLC). nih.govdavidpublisher.com Method development involves a systematic approach to optimizing various chromatographic parameters to achieve adequate separation of the impurity from the active pharmaceutical ingredient (API) and other related substances.

Key aspects of method development include the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector settings. For atracurium besylate and its impurities, reversed-phase HPLC is commonly employed. davidpublisher.com

The following table outlines typical parameters for HPLC methods used in the analysis of atracurium besylate and its related substances, including the monoacrylate impurity.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Agilent Zorbax Eclipse XDB-C18, 50mm x 4.6mm, 1.8µm | C18, 150mm x 4.5mm, 5µm | Base-deactivated L1 packing, 25cm x 4.6mm |

| Mobile Phase | Potassium phosphate buffer-acetonitrile-methanol gradient | 0.075M Potassium dihydrogen phosphate (pH 3.1): methanol: acetonitrile (50:30:20, v/v) | Gradient of Solution A and Solution B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | ~1.0 mL/min |

| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm |

| Reference | nih.govresearchgate.net | davidpublisher.com | uspnf.com |

Once a suitable method is developed, it must be validated to ensure its performance is acceptable for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. davidpublisher.comresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. davidpublisher.com

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. davidpublisher.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. davidpublisher.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

For instance, a validated HPLC method for atracurium besylate demonstrated acceptable linearity over a concentration range of 1-8 µg/mL. davidpublisher.com Another study on cisatracurium besylate reported intra-day and inter-day precision with relative standard deviations below 3.0% and 8.0%, respectively. researchgate.net

Application of Reference Standards in Analytical Chemistry

Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and drug products. sigmaaldrich.com In the analytical chemistry of this compound, reference standards of atracurium besylate and cisatracurium besylate, provided by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), are indispensable. sigmaaldrich.comsigmaaldrich.com

These primary standards are used for several critical applications:

Identification: The retention time of the main component in a sample chromatogram is compared to that of the corresponding reference standard to confirm the identity of the active pharmaceutical ingredient. drugfuture.com

Assay (Potency Determination): The concentration of the active ingredient in a sample is determined by comparing its chromatographic response (e.g., peak area) to that of a precisely weighed amount of the reference standard. uspnf.com

Quantification of Impurities: As described in the previous section, the reference standard is used to calculate the concentration and percentage of impurities, including this compound.

System Suitability Testing: Before conducting any analysis, a system suitability test is performed using a reference standard or a system suitability mixture containing the reference standard and known impurities. drugfuture.comdrugfuture.comuspnf.com This test verifies that the chromatographic system (including the instrument, column, and mobile phase) is performing adequately and is capable of providing accurate and precise results. Parameters such as resolution, tailing factor, and relative standard deviation of replicate injections are evaluated against predefined criteria. drugfuture.comuspnf.com

The use of official reference standards ensures traceability to a recognized standard and provides confidence in the accuracy, reliability, and comparability of analytical results across different laboratories and manufacturing sites. Specific reference standards for impurities, such as Atracurium Impurity C1 (Cis-Monoacrylate) Besylate Salt, are also utilized for analytical method development and validation. axios-research.com

Future Directions in Research on Cis Monoacrylate Atracurium Besylate

Development of More Efficient and Stereoselective Synthesis Routes

The synthesis of cisatracurium (B1209417) besylate is inherently complex due to the presence of multiple chiral centers, making the control of stereoisomer formation a significant challenge. nih.gov Cis-monoacrylate atracurium (B1203153) besylate is one of several related substances that must be monitored and controlled. Current production methods for cisatracurium often result in a mixture of isomers, necessitating complex purification steps that can lead to low yields. thieme-connect.com

Recent research has focused on developing more efficient and stereoselective synthetic pathways to improve both yield and purity. A promising strategy involves the use of Asymmetric Transfer Hydrogenation (ATH). This technique has been successfully applied to produce key chiral intermediates with high enantioselectivity (e.g., 99.67% enantiomeric excess). thieme-connect.com By establishing precise stereochemical control early in the synthesis, the formation of unwanted isomers is minimized.

Another critical area of development is the optimization of crystallization processes. Researchers have explored various solvent systems to effectively separate the desired (R-cis) isomer from other isomers, such as the (R-trans) form. thieme-connect.com For instance, employing mixed solvent systems like dichloromethane/diethyl ether has been shown to selectively crystallize and remove undesired isomers, leading to a final product with 100% diastereomeric excess. thieme-connect.com Such practical and scalable methods are essential for industrial production, offering a pathway to higher yields and more straightforward quality control. thieme-connect.com

| Synthesis Strategy | Key Feature | Reported Outcome |

| Asymmetric Transfer Hydrogenation (ATH) | Catalytic process for high stereoselectivity of intermediates. | 77% yield and 99.67% enantiomeric excess for a key intermediate on a large scale. thieme-connect.com |

| Optimized Crystallization | Use of specific mixed solvent systems (e.g., DCM/Et2O) to separate isomers. | Preparation of a key compound with 100% diastereomeric excess. thieme-connect.com |

| Process Refinement | Reducing the use of hazardous reagents and complex purification steps like lyophilization. google.comgoogle.com | Substantially reduced levels of impurities in the final product. google.com |

Advanced Analytical Techniques for Trace Impurity Analysis

The accurate detection and quantification of trace impurities, including cis-monoacrylate atracurium besylate, are paramount for ensuring the safety and quality of cisatracurium injections. Research is actively moving towards more advanced, rapid, and sensitive analytical techniques that surpass the capabilities of traditional high-performance liquid chromatography (HPLC).

Fast liquid chromatography, particularly utilizing columns with sub-2 μm particles (such as UPLC® or UHPLC), represents a significant advancement. researchgate.netresearchgate.net These methods allow for high-resolution separation of atracurium stereoisomers and their degradation products in significantly shorter run times, often within minutes. nih.govresearchgate.net This high-throughput capability is invaluable for in-process testing and final product quality control. researchgate.net

In terms of detection, Charged Aerosol Detection (CAD) has emerged as a powerful tool. researchgate.netnih.gov Unlike UV detectors, CAD is a universal detector that responds to almost all non-volatile species, independent of their chromophores. researchgate.netnih.gov This makes it highly suitable for quantifying impurities that may lack a strong UV absorbance. researchgate.net The combination of liquid chromatography with mass spectrometry (LC-MS), particularly using techniques like time-of-flight mass spectrometry with electrospray ionization (ESI-TOF-MS) and tandem mass spectrometry (MS/MS), is crucial for the definitive identification of unknown impurities and degradation products. researchgate.netnih.gov

| Analytical Technique | Principle | Application in Atracurium Analysis |

| Fast Liquid Chromatography (UPLC/UHPLC) | Uses columns with sub-2 µm particles for high-resolution and rapid separation. | Impurity and degradation profiling of atracurium besylate, separating stereoisomers and degradants like laudanosine (B1674548) and monoacrylate laudanosine besylate. nih.govresearchgate.netresearchgate.net |

| Charged Aerosol Detection (CAD) | Measures analyte particles in a nebulized stream, offering near-universal detection for non-volatile compounds. | Determination of atracurium, cisatracurium, and their impurities, providing a sensitive and precise method. researchgate.netnih.gov |

| Mass Spectrometry (MS/MS, TOF-MS) | Identifies compounds based on their mass-to-charge ratio, providing structural information. | Identification of unknown impurities and degradation products formed during stability studies. researchgate.netnih.gov |

| Ion-Selective Electrodes (ISEs) | Potentiometric sensors that can monitor specific ions in real-time. | Real-time tracking of atracurium degradation kinetics by monitoring the parent drug. oatext.com |

Deeper Mechanistic Understanding of its Formation and Degradation Pathways

A thorough understanding of the chemical pathways leading to the formation and subsequent degradation of this compound is fundamental to improving drug stability and formulation. Cisatracurium besylate primarily degrades via Hofmann elimination, a chemical process that occurs at physiological pH and temperature. researchgate.netresearchgate.nethres.ca This reaction is the rate-limiting step in its breakdown and results in the formation of laudanosine and a monoquaternary acrylate (B77674) metabolite. researchgate.netresearchgate.netveeprho.com

Future studies aim to further elucidate the kinetics of these reactions under various conditions, including interactions with formulation excipients. A deeper mechanistic insight could inform the development of more stable formulations with extended shelf-lives by identifying conditions that minimize the rate of Hofmann elimination.

Key Degradation Products of Cisatracurium Besylate

Laudanosine : A tertiary amine metabolite formed via Hofmann elimination. veeprho.com

Monoquaternary Acrylate : An intermediate product also formed during Hofmann elimination. veeprho.com

Monoquaternary Acid : Formed from the subsequent ester hydrolysis of the monoquaternary acrylate. researchgate.net

Potential for Novel Derivative Design based on Structural Insights

Structural insights into this compound and its parent compound, cisatracurium, open avenues for the rational design of novel derivatives with improved pharmacological profiles. The development of cisatracurium itself is a prime example of structure-based design; it was selected as a single, more potent stereoisomer of atracurium to reduce side effects like histamine (B1213489) release. veeprho.comjcdr.net

By understanding the structure-activity relationships and the mechanisms of degradation, medicinal chemists can strategically modify the molecule. For example, alterations to the ester linkages could potentially modulate the rate of hydrolysis, while modifications to the quaternary ammonium (B1175870) groups or the linking chain could influence the propensity for Hofmann elimination. The goal of such designs would be to create new neuromuscular blocking agents with tailored properties, such as:

Enhanced Stability : Modifying the molecular structure to slow the rate of Hofmann elimination could lead to a product with a longer shelf-life and greater stability in solution.

Altered Pharmacokinetic Profile : Changes to the molecule could fine-tune the onset and duration of action to better suit specific clinical scenarios.

Reduced Side Effects : Further refinement of the structure could potentially lead to derivatives with an even lower tendency to produce metabolites like laudanosine or to cause other adverse effects.

While direct research into derivatives of this compound itself is not the primary focus, the knowledge gained from studying this impurity provides crucial feedback for the design of the next generation of safer and more effective neuromuscular blocking agents. nih.govresearchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.